4-(1,2-Dithiolan-3-yl)butanoic acid
Übersicht
Beschreibung
“4-(1,2-Dithiolan-3-yl)butanoic acid” is a chemical compound with the molecular formula C7H12O2S2 . It has an average mass of 192.299 Da and a monoisotopic mass of 192.027863 Da . It is also known by other names such as “1,2-Dithiolane-3-butanoic acid” and "4-(dithiolan-3-yl)butanoic acid" .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a five-membered 1,2-dithiolane ring attached to a butanoic acid group . The 1,2-dithiolane ring contains two sulfur atoms, which distinguishes it from other types of organic rings.Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
4-(1,2-Dithiolan-3-yl)butanoic acid and its derivatives show significant potential in chemical synthesis and molecular modification. For example, Chen and Lawton (1997) described an efficient synthesis of 2-(1,2-dithiolan-3-yl)acetic acid, which can be converted into a variety of amide derivatives, showcasing its versatility in chemical transformations (Chen & Lawton, 1997).
Bioactive Compound Synthesis
The compound also plays a role in the synthesis of bioactive compounds. Nazir et al. (2018) synthesized novel indole-based oxadiazole scaffolds with N-(substituted-phenyl)butamides using 4-(1H-indol-3-yl)butanoic acid. These molecules exhibited potent inhibitory potential against the urease enzyme, indicating their potential in drug design (Nazir et al., 2018).
Pharmaceutical Research
In pharmaceutical research, this compound derivatives have been studied for various applications. Kodela et al. (2012) synthesized NOSH compounds, hybrids of aspirin and hydrogen sulfide-releasing moieties, which showed promise as anti-inflammatory pharmaceuticals (Kodela, Chattopadhyay, & Kashfi, 2012). Similarly, Venkatraman et al. (2004) investigated thiazolidinedione derivatives of α-lipoic acid for treating inflammatory skin diseases, showcasing its therapeutic potential (Venkatraman et al., 2004).
Peptide Chemistry
In peptide chemistry, 1,2-Dithiolane analogues of leucine have been synthesized, as reported by Morera, Pinnen, and Lucente (2002). This highlights the compound's relevance in the development of novel amino acids for peptide and medicinal chemistry (Morera, Pinnen, & Lucente, 2002).
Nanotechnology
The compound's derivatives have also been utilized in nanotechnology. Ali et al. (2012) used 4‐oxo‐4‐(pyren‐4‐ylmethoxy) butanoic acid for the optical gating of synthetic ion channels in nanofluidic devices, demonstrating its utility in advanced material science (Ali et al., 2012).
Eigenschaften
IUPAC Name |
4-(dithiolan-3-yl)butanoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2S2/c8-7(9)3-1-2-6-4-5-10-11-6/h6H,1-5H2,(H,8,9) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZRQFBXKSVNNDE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSSC1CCCC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30609060 | |
Record name | 4-(1,2-Dithiolan-3-yl)butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30609060 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5616-63-7 | |
Record name | 4-(1,2-Dithiolan-3-yl)butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30609060 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.